Ethyl 2-(3-(difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate
CAS No.:
Cat. No.: VC15840725
Molecular Formula: C12H12F6N2O2
Molecular Weight: 330.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12F6N2O2 |
|---|---|
| Molecular Weight | 330.23 g/mol |
| IUPAC Name | ethyl 2-[3-(difluoromethyl)-4,4,7,7-tetrafluoro-5,6-dihydroindazol-1-yl]acetate |
| Standard InChI | InChI=1S/C12H12F6N2O2/c1-2-22-6(21)5-20-9-7(8(19-20)10(13)14)11(15,16)3-4-12(9,17)18/h10H,2-5H2,1H3 |
| Standard InChI Key | SDGJYSYSCVDWEW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CN1C2=C(C(=N1)C(F)F)C(CCC2(F)F)(F)F |
Introduction
Ethyl 2-(3-(difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate is a complex organic compound that belongs to the category of fluorinated organic compounds. It is characterized by its unique structural features, including a difluoromethyl group and a tetrafluorinated indazole core, which contribute to its potential biological activity and chemical reactivity .
Chemical Formula and Molecular Weight
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step organic reactions, often requiring strong bases like lithium diisopropylamide (LDA) and non-protic solvents to achieve complete conversion. The reactivity of Ethyl 2-(3-(difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate is influenced by its functional groups, allowing it to participate in various chemical reactions that are essential for modifying the compound and exploring its derivatives.
Applications and Potential Biological Activity
Ethyl 2-(3-(difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate holds promise in various fields due to its unique structural features. Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, although further research is needed to fully elucidate its biological mechanisms and therapeutic potential.
Comparison with Related Compounds
Other compounds in the same class, such as Ethyl 2-(5-Oxo-3-(trifluoromethyl)-3b,4a-dihydro-pyrazol-1-yl)acetate and Ethyl 2-(5-Oxo-3-carbamoyl-pyrazol-1-yl)acetate, demonstrate diverse biological activities like anti-inflammatory and antitumor effects, respectively. These comparisons highlight the importance of structural variations in determining the biological activity of fluorinated compounds.
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